2-Bromo-5-ethylpyrimidine
Description
2-Bromo-5-ethylpyrimidine is a heterocyclic compound widely used in organic synthesis. It is characterized by the presence of a bromine atom at the second position and an ethyl group at the fifth position of the pyrimidine ring. This compound has several physical and chemical properties that make it useful in various applications, including its role as an intermediate in the synthesis of more complex molecules .
Properties
IUPAC Name |
2-bromo-5-ethylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2/c1-2-5-3-8-6(7)9-4-5/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEWPWMJZOZTSCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(N=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-ethylpyrimidine typically involves the bromination of 5-ethylpyrimidine. One common method includes the reaction of 5-ethylpyrimidine with bromine in the presence of a suitable solvent such as acetic acid. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow processes, to enhance yield and efficiency. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-5-ethylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Cross-Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions with arylboronic acids or alkynylzincs to form more complex pyrimidine derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Typical conditions involve the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Cross-Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are commonly used along with bases like potassium carbonate in solvents such as tetrahydrofuran (THF) or toluene.
Major Products:
Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.
Cross-Coupling Reactions: Products are typically more complex pyrimidine derivatives with aryl or alkynyl groups attached.
Scientific Research Applications
2-Bromo-5-ethylpyrimidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-5-ethylpyrimidine largely depends on its derivatives and the specific biological targets they interact with. Generally, the compound can act as a precursor to molecules that interact with enzymes, receptors, or other proteins, modulating their activity. The exact molecular targets and pathways involved vary based on the specific application and derivative used .
Comparison with Similar Compounds
2-Bromo-5-chloropyridine: Another halogenated pyrimidine used in organic synthesis.
5-Bromo-2-iodopyrimidine: Used in selective palladium-catalyzed cross-coupling reactions.
Uniqueness: 2-Bromo-5-ethylpyrimidine is unique due to the presence of both a bromine atom and an ethyl group on the pyrimidine ring, which imparts distinct reactivity and properties compared to other halogenated pyrimidines. This makes it particularly useful in the synthesis of specific derivatives that require these functional groups .
Biological Activity
2-Bromo-5-ethylpyrimidine is a heterocyclic compound with significant potential in biological and medicinal chemistry. This article explores its biological activity, synthesis, and applications based on diverse research findings.
Chemical Structure and Properties
This compound is characterized by a bromine atom at the second position and an ethyl group at the fifth position of the pyrimidine ring. This unique structure contributes to its reactivity and utility in organic synthesis, particularly in drug discovery and development.
Key Properties:
- Molecular Formula: CHBrN
- Molecular Weight: 202.05 g/mol
- CAS Number: 850197-55-6
Biological Activity
The biological activity of this compound primarily stems from its role as a building block in synthesizing various biologically active compounds. Its derivatives have shown promise in several therapeutic areas, including anti-inflammatory and antimicrobial activities.
Brominated pyrimidines like this compound interact with biological targets due to their structural similarity to natural nucleotides. This interaction can lead to:
- Covalent bonding with target molecules.
- Inhibition of metabolic pathways related to nucleotide metabolism.
Research indicates that the bromine atom may enhance the compound's metabolic stability, influencing its pharmacokinetics.
Synthesis and Derivatives
This compound serves as an intermediate in synthesizing more complex organic molecules, including pharmaceuticals. The synthesis typically involves substitution reactions where the bromine atom can be replaced by various nucleophiles.
Common Reactions:
- Substitution Reactions: The bromine atom can be replaced by amines or thiols.
- Cross-Coupling Reactions: Participates in palladium-catalyzed reactions with arylboronic acids or alkynylzincs.
Antimicrobial Activity
A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against various strains, including:
- Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa
- Gram-positive bacteria: Staphylococcus aureus, Bacillus subtilis
The compounds were tested using the agar-well diffusion method, showing moderate to significant inhibition zones against these pathogens.
Cytotoxicity Studies
In vitro assays, such as the Brine Shrimp bioassay, were conducted to evaluate the cytotoxic properties of synthesized derivatives. Results indicated that certain derivatives displayed promising cytotoxic effects, suggesting potential applications in cancer therapy or as antiproliferative agents .
Comparative Analysis with Similar Compounds
| Compound | Structure Features | Biological Activity |
|---|---|---|
| This compound | Bromine at C2, Ethyl at C5 | Antimicrobial, Cytotoxic |
| 2-Bromo-5-chloropyrimidine | Bromine at C2, Chlorine at C5 | Antiviral |
| 5-Bromo-2-methylpyrimidine | Bromine at C5, Methyl at C2 | Anti-inflammatory |
This table highlights the unique features of this compound compared to similar compounds, emphasizing its distinct biological activities.
Future Directions in Research
Future studies should focus on:
- In vivo testing to evaluate the therapeutic potential and safety profile of this compound derivatives.
- Mechanistic studies to elucidate how these compounds interact with specific biological targets.
- Exploration of environmental factors affecting the compound's stability and reactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
